

In-Depth Technical Guide: HOOCCH₂O-PEG5-CH₂COOtBu

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HOOCCH₂O-PEG5-CH₂COOtBu

Cat. No.: B15385492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOOCCH₂O-PEG5-CH₂COOtBu is a heterobifunctional polyethylene glycol (PEG) linker essential in bioconjugation, drug delivery, and the development of advanced therapeutics. Its structure, featuring a carboxylic acid at one terminus and a tert-butyl protected carboxylic acid at the other, connected by a discrete five-unit PEG chain, offers researchers significant versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in constructing antibody-drug conjugates (ADCs).

Chemical Properties and Identification

The key identifiers and properties of **HOOCCH₂O-PEG5-CH₂COOtBu** are summarized in the table below, providing a clear reference for researchers.

Property	Value
CAS Number	2467965-38-2[1]
Molecular Formula	C18H34O10[1]
Molecular Weight	410.46 g/mol [1]
Structure	HOOC-CH2-O-(CH2CH2O)5-CH2-COO-tBu
Purity	Typically ≥95%
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water and most organic solvents
Storage	2-8 °C[1]

Synthesis and Purification

The synthesis of **HOOCCH2O-PEG5-CH2COOtBu** involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a representative synthetic protocol.

Representative Synthetic Protocol

Step 1: Monoprotection of Pentaethylene Glycol Pentaethylene glycol is reacted with a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine in a solvent like dichloromethane (DCM). This step selectively protects one of the terminal hydroxyl groups.

Step 2: Alkylation of the Free Hydroxyl Group The remaining free hydroxyl group of the monoprotected PEG is alkylated using a halo-tert-butyl acetate, such as tert-butyl bromoacetate, under basic conditions (e.g., sodium hydride in tetrahydrofuran (THF)).

Step 3: Deprotection of the First Hydroxyl Group The protecting group from the first step is removed. For a trityl group, this is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in DCM).

Step 4: Functionalization of the Deprotected Hydroxyl Group The newly freed hydroxyl group is then reacted with a reagent to introduce the carboxymethyl group. A common method is to use

sodium chloroacetate in the presence of a base.

Step 5: Final Deprotection and Purification The final step involves the deprotection of the second carboxylic acid group, if necessary, though for this specific linker, one end remains t-butyl protected. The final product is purified using column chromatography to achieve high purity.

Characterization Methods

Thorough characterization is crucial to confirm the identity, purity, and integrity of the **HOOCCH₂O-PEG5-CH₂COOtBu** linker. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the structure of the molecule.

¹H NMR Protocol:

- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Key Signals:
 - A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
 - A complex multiplet between 3.5 and 3.7 ppm from the 20 protons of the PEG backbone (-O-CH₂-CH₂-O-).
 - Singlets corresponding to the methylene protons adjacent to the carboxyl and ether functionalities.

It is important to note that for larger PEG chains, the signals from the repeating ethylene glycol units can be broad, and ¹³C satellite peaks may be observed.[\[2\]](#)

¹³C NMR Protocol:

- Solvent: CDCl_3 or DMSO-d_6 .
- Key Signals:
 - A signal around 28 ppm for the methyl carbons of the tert-butyl group.
 - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
 - A series of signals between 60 and 72 ppm corresponding to the carbons of the PEG backbone.
 - Signals for the carbons of the methylene groups adjacent to the ester and ether linkages.
 - Signals for the carbonyl carbons of the ester and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker.

LC-MS Protocol:

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or triethylamine to improve ionization. The addition of amines can help in reducing charge state complexity, leading to simpler mass spectra.[\[3\]](#)
- Ionization Source: Electrospray ionization (ESI) is commonly employed.
- Detector: A time-of-flight (TOF) or quadrupole mass analyzer.
- Expected Mass: The deconvoluted mass spectrum should show a peak corresponding to the molecular weight of the compound (410.46 g/mol), often observed as adducts with sodium ($[\text{M}+\text{Na}]^+$) or potassium ($[\text{M}+\text{K}]^+$).

Applications in Drug Development

The primary application of **HOOCCH₂O-PEG5-CH₂COOtBu** is as a hydrophilic linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The PEG

component enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce its immunogenicity.[4]

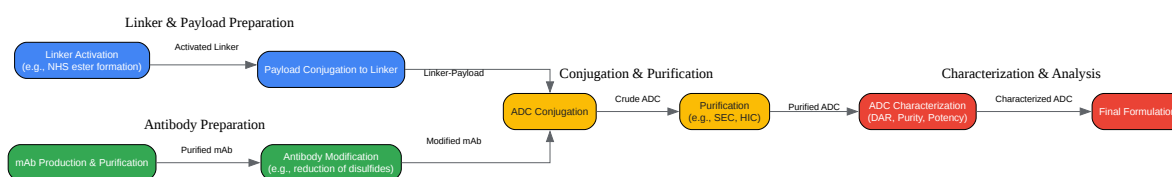
Role in Antibody-Drug Conjugates (ADCs)

In ADCs, this bifunctional linker serves to connect a monoclonal antibody (mAb) to a cytotoxic payload. The carboxylic acid terminus can be activated (e.g., with N-hydroxysuccinimide) to react with amine groups (e.g., lysine residues) on the antibody. The tert-butyl protected end allows for subsequent deprotection and conjugation to a payload, or it can be deprotected first to allow for payload attachment before antibody conjugation.

Experimental Workflows

General Workflow for ADC Development

The development of an ADC using a bifunctional PEG linker like **HOOCCH₂O-PEG5-CH₂COOtBu** follows a structured workflow.



[Click to download full resolution via product page](#)

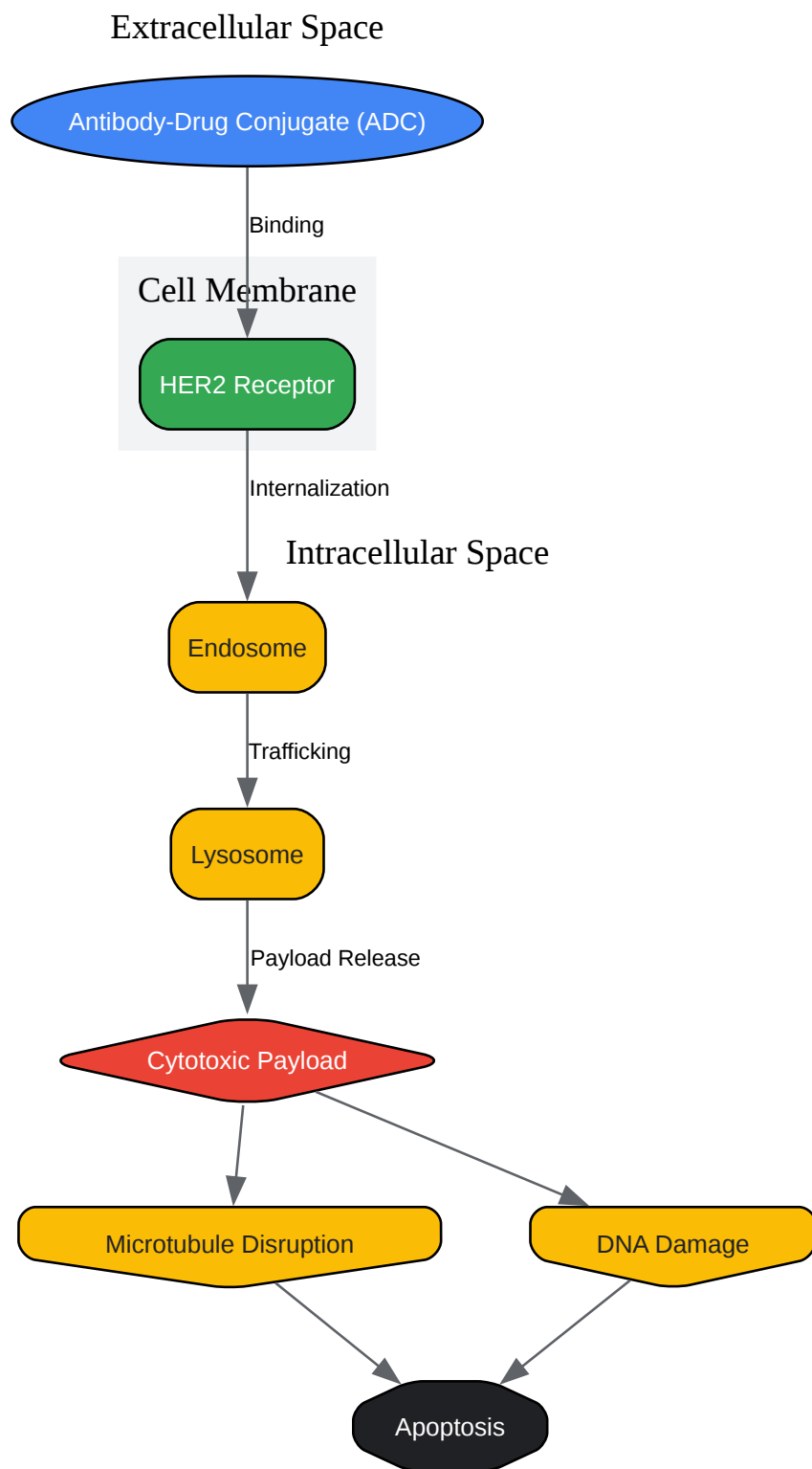
Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC).

Signaling Pathways in ADC-Mediated Therapy

ADCs developed with linkers like **HOOCCH₂O-PEG₅-CH₂COOtBu** often target cell surface receptors that are overexpressed in cancer cells, such as HER2. The mechanism of action involves the internalization of the ADC and the subsequent release of the cytotoxic payload, which then interferes with critical cellular signaling pathways.

HER2 Signaling and ADC Mechanism of Action

The following diagram illustrates the mechanism of action of a HER2-targeted ADC.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

Upon binding to the HER2 receptor, the ADC is internalized into the cell via endocytosis.[1] The ADC-receptor complex is then trafficked to the lysosome, where the linker is cleaved, and the cytotoxic payload is released. The payload can then exert its cell-killing effect through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[1] The activation of downstream signaling pathways like PI3K/AKT and RAS/MEK/MAPK, which promote cell proliferation and survival, is thereby inhibited.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- To cite this document: BenchChem. [In-Depth Technical Guide: HOOCCH₂O-PEG5-CH₂COOtBu]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15385492#cas-number-for-hoocch2o-peg5-ch2cootbu\]](https://www.benchchem.com/product/b15385492#cas-number-for-hoocch2o-peg5-ch2cootbu)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com